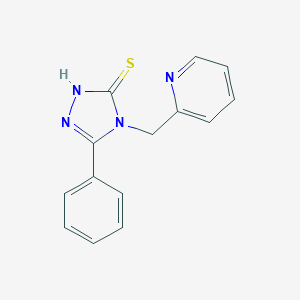![molecular formula C23H25N3O4 B508643 N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 924473-46-1](/img/structure/B508643.png)
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a morpholine moiety, which enhances its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving phenylacetic acid derivatives. The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or inhibit enzyme activity, while the morpholine moiety enhances its solubility and facilitates its transport across cell membranes. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
- N-[(Z)-2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- N-(2-(4-isopropylphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
Uniqueness
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a morpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
924473-46-1 |
|---|---|
Formule moléculaire |
C23H25N3O4 |
Poids moléculaire |
407.5g/mol |
Nom IUPAC |
N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c27-22(24-10-5-11-26-12-14-29-15-13-26)18-7-2-3-8-19(18)25-23(28)21-16-17-6-1-4-9-20(17)30-21/h1-4,6-9,16H,5,10-15H2,(H,24,27)(H,25,28) |
Clé InChI |
YDRRPUASJCAAHF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,3-Benzodioxol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508564.png)

![3-(4-Pyridinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine](/img/structure/B508572.png)
![3-[3-(methylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508573.png)
![2-{[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508574.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508584.png)
![6-(1-Benzofuran-2-yl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508589.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508590.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508591.png)
![3-(2-Pyridinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508592.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508593.png)
![2-Methyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B508594.png)
![3-(4-methylphenyl)-7-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B508595.png)
![7-(4-methoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B508598.png)
